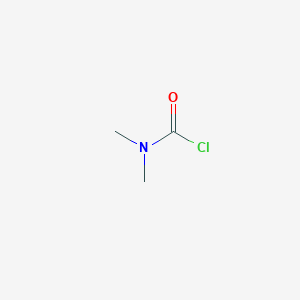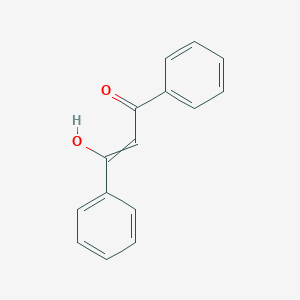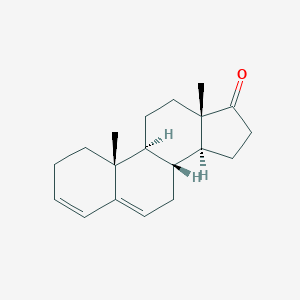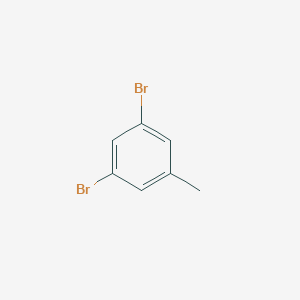
3,5-二溴甲苯
描述
3,5-Dibromotoluene is a brominated derivative of toluene where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other compounds.
Synthesis Analysis
The synthesis of 3,5-dibromotoluene derivatives can involve halogenation reactions. For instance, a novel compound was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene, which resulted in a dibromo compound with additional substituents . Another study reported the formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene, indicating the reactivity of such dibromotoluene derivatives under certain conditions .
Molecular Structure Analysis
The molecular structure of dibromotoluene derivatives has been investigated using density functional theory (DFT) calculations. These studies provide insights into the energies, optimized structures, harmonic vibrational frequencies, and other spectroscopic properties of such molecules . For example, the optimized structure and vibrational assignments of 2,5-dibromotoluene were evaluated, which can be related to the structural analysis of 3,5-dibromotoluene .
Chemical Reactions Analysis
Dibromotoluene compounds participate in various chemical reactions. The study on α,α-Dibromotoluene as a monomer for polymer synthesis illustrates the reactivity of dibromotoluene in polycondensation reactions, leading to polymers with potential applications . The formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene also demonstrates the compound's involvement in organolithium chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromotoluene derivatives can be characterized by their vibrational spectroscopy data, molecular electrostatic potential (MEP), and nuclear magnetic resonance (NMR) shifts. These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the binding of toluene with serum albumin protein was investigated, which could be relevant for the interaction of 3,5-dibromotoluene with biological molecules . The electronic properties, such as HOMO and LUMO energies, are also significant for assessing the chemical behavior of these compounds .
科学研究应用
-
Hartwig-Miyaura C-H Borylation
- Application Summary : 3,5-Dibromotoluene is used in the Hartwig-Miyaura C-H Borylation process, a method used to introduce boron into organic molecules .
- Method of Application : While the exact procedure may vary, the general process involves the reaction of 3,5-Dibromotoluene with an iridium catalyst under specific conditions .
- Results or Outcomes : The outcome of this process is the borylation of the 3,5-Dibromotoluene molecule, which can then be used in further chemical reactions .
-
Preparation of 3,5-bis(diphenylphosphinothioyl)toluene
- Application Summary : 3,5-Dibromotoluene is used in the synthesis of 3,5-bis(diphenylphosphinothioyl)toluene .
- Method of Application : The exact procedure may vary, but generally, this involves the reaction of 3,5-Dibromotoluene with diphenylphosphine in the presence of a base .
- Results or Outcomes : The result of this reaction is the formation of 3,5-bis(diphenylphosphinothioyl)toluene, a compound that can be used in further chemical reactions .
-
- Application Summary : 3,5-Dibromotoluene can be used as an organic intermediate in various chemical reactions .
- Method of Application : The exact procedure may vary, but generally, this involves the use of 3,5-Dibromotoluene in a substitution reaction .
- Results or Outcomes : The result of this reaction can vary based on the specific reaction conditions and the other reactants used .
-
Preparation of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes
- Application Summary : 2,5-Dibromotoluene, a compound similar to 3,5-Dibromotoluene, has been used in the preparation of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes . These are monomers required for the synthesis of mesogen-jacketed liquid-crystal polymers .
- Method of Application : The exact procedure may vary, but generally, this involves the reaction of 2,5-Dibromotoluene with other reactants under specific conditions .
- Results or Outcomes : The result of this reaction is the formation of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes, which can be used in the synthesis of mesogen-jacketed liquid-crystal polymers .
-
- Application Summary : 3,5-Dibromotoluene can be used as an organic intermediate in various chemical reactions .
- Method of Application : The exact procedure may vary, but generally, this involves the use of 3,5-Dibromotoluene in a substitution reaction .
- Results or Outcomes : The result of this reaction can vary based on the specific reaction conditions and the other reactants used .
-
Preparation of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes
- Application Summary : 2,5-Dibromotoluene, a compound similar to 3,5-Dibromotoluene, has been used in the preparation of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes . These are monomers required for the synthesis of mesogen-jacketed liquid-crystal polymers .
- Method of Application : The exact procedure may vary, but generally, this involves the reaction of 2,5-Dibromotoluene with other reactants under specific conditions .
- Results or Outcomes : The result of this reaction is the formation of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes, which can be used in the synthesis of mesogen-jacketed liquid-crystal polymers .
安全和危害
未来方向
The market demand for 3,5-Dibromotoluene is driven by its applications in various industries. The pharmaceutical industry is the largest consumer of the compound, where it is used as an intermediate in the synthesis of drugs . As the demand for 3,5-Dibromotoluene continues to grow, manufacturers can take advantage of the market opportunities and produce the compound to meet the industry’s needs .
属性
IUPAC Name |
1,3-dibromo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKOVGCHDUSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167064 | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromotoluene | |
CAS RN |
1611-92-3 | |
| Record name | 3,5-Dibromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1611-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



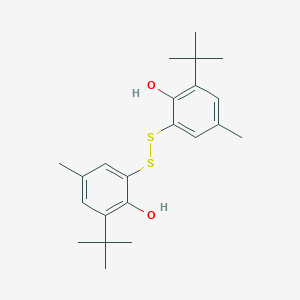
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
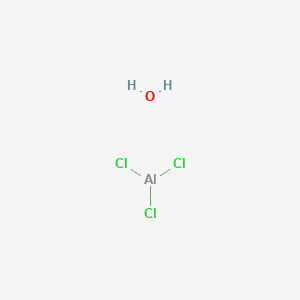
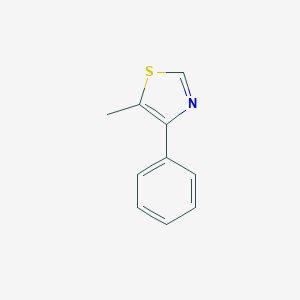
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
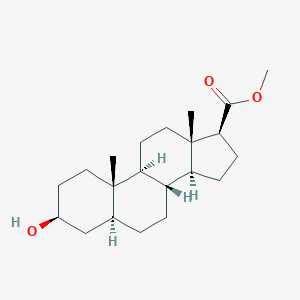
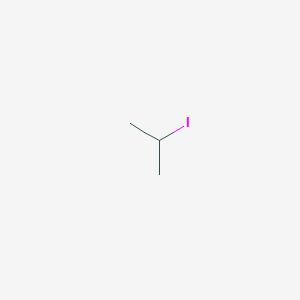
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
